molecular formula C28H50N2O2 B14550996 N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide CAS No. 61797-90-8

N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide

Cat. No.: B14550996
CAS No.: 61797-90-8
M. Wt: 446.7 g/mol
InChI Key: SUAVRUCCSRCYAS-UHFFFAOYSA-N
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Description

N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

The synthesis of N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide typically involves the reaction of piperidine with undec-10-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological molecules, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with two undec-10-enoyl groups, potentially leading to unique biological and chemical properties.

Properties

CAS No.

61797-90-8

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

N-[(1-undec-10-enoylpiperidin-2-yl)methyl]undec-10-enamide

InChI

InChI=1S/C28H50N2O2/c1-3-5-7-9-11-13-15-17-22-27(31)29-25-26-21-19-20-24-30(26)28(32)23-18-16-14-12-10-8-6-4-2/h3-4,26H,1-2,5-25H2,(H,29,31)

InChI Key

SUAVRUCCSRCYAS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCC1CCCCN1C(=O)CCCCCCCCC=C

Origin of Product

United States

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